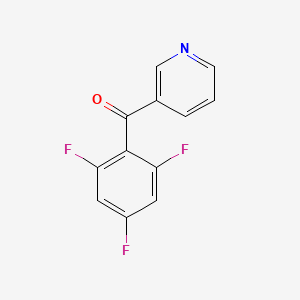

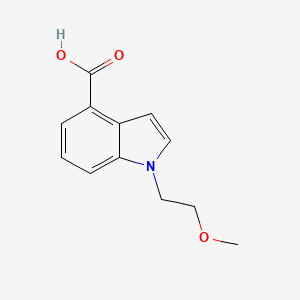

![molecular formula C11H13N3OS B1451963 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105189-99-8](/img/structure/B1451963.png)

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine

Overview

Description

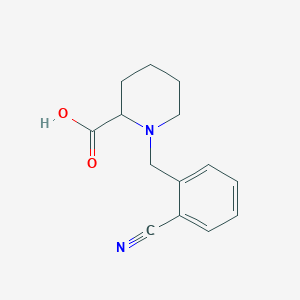

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is a derivative of piperidine, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a 1,3,4-thiadiazol-2-yl group, which is further substituted with a 2-furyl group .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 397.5±52.0 °C, and its predicted density is 1.234±0.06 g/cm3 . The compound has a predicted pKa value of 9.01±0.10 .Scientific Research Applications

Novel Scaffolds for Biological Activity

Researchers have developed novel scaffolds incorporating thiadiazolyl piperidine, among others, from stearic acid. These compounds were evaluated for antimicrobial activities against various bacterial and fungal strains. Additionally, nonionic surfactants were synthesized from these compounds, showing potential for diverse applications due to their physico-chemical and surface properties as well as biodegradability (Abdelmajeid, Amine, & Hassan, 2017).

Leishmanicidal Activity

A series of thiadiazole derivatives, including piperidine analogs, demonstrated significant in vitro leishmanicidal activity, surpassing the reference drug pentostam. The piperazine analog was identified as the most active compound, suggesting a promising avenue for developing new leishmanicidal agents (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

5-HT7 Receptor Antagonists

Piperazin-1-yl substituted heterobiaryls were synthesized as 5-HT7 receptor antagonists, revealing that specific substitutions at certain positions could significantly enhance binding affinity. This work highlights the structural features important for the activity of these compounds, offering insights into receptor-ligand interactions and the potential for developing new therapeutic agents (Strekowski et al., 2016).

Anti-arrhythmic and CXCR3 Antagonists

Further studies synthesized piperidine-based derivatives with applications in anti-arrhythmic treatment and as CXCR3 antagonists. These compounds have shown significant activity in their respective fields, suggesting their potential for therapeutic use in treating arrhythmias and as immunomodulatory agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009); (Watson et al., 2007).

Anti-Helicobacter pylori and Antileishmanial Activity

Compounds containing thiadiazole and piperazine moieties have also been synthesized and evaluated for their activity against Helicobacter pylori, showing strong inhibitory effects. Additionally, derivatives with piperazinyl-linked benzamidine substituents exhibited notable antileishmanial activity, with specific compounds demonstrating low toxicity and high selectivity, indicating their potential as therapeutic agents (Moshafi et al., 2011); (Tahghighi et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds often involves targeting specific proteins. For example, compounds containing a piperidine nucleus have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .

Future Directions

The future directions for research on 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, more research could be conducted to improve the synthesis methods and to explore the chemical reactions of these compounds.

Biochemical Analysis

Biochemical Properties

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicological studies have highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name |

2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQHXSKOTOTVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(S2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232420 | |

| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105189-99-8 | |

| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)

![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)

![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)

![4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)